Cas no 874831-02-4 (Ethyl 3-chloro-4-iodobenzoate)
Ethyl 3-chloro-4-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-chloro-4-iodobenzoate
- Ethyl-3-Chloro-4-iodobenzoate
- Ethyl3-chloro-4-iodobenzoate
- C9H8ClIO2
- ZJB83102
- 1264AF
- D75341
- CS-0092638
- 874831-02-4
- DTXSID50651708
- SCHEMBL13601548
- SY317059
- AKOS016013117
- FS-5537
- MFCD06637384
- DB-342962
-
- MDL: MFCD06637384
- Inchi: 1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
- InChI Key: MOHOSKBBZXBCTR-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(Cl)C(I)=CC=1)OCC
Computed Properties
- Exact Mass: 309.926
- Monoisotopic Mass: 309.926
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3
Ethyl 3-chloro-4-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034836-1g |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 95% | 1g |
£55.00 | 2022-03-01 | |
| Fluorochem | 034836-5g |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 95% | 5g |
£195.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1262741-5g |
Ethyl-3-chloro-4-iodobenzoate |
874831-02-4 | 96% | 5g |
$105 | 2024-06-06 | |
| Alichem | A019095756-1g |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 95% | 1g |
$236.50 | 2023-08-31 | |
| Alichem | A019095756-5g |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 95% | 5g |
$540.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR504-50mg |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 98+% | 50mg |
91.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR504-1g |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 98+% | 1g |
723.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZR504-200mg |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 98+% | 200mg |
206.0CNY | 2021-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163278-100mg |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 98% | 100mg |
¥46 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163278-250mg |
Ethyl 3-chloro-4-iodobenzoate |
874831-02-4 | 98% | 250mg |
¥30.00 | 2024-04-27 |
Ethyl 3-chloro-4-iodobenzoate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Ethyl 3-chloro-4-iodobenzoate
Ethyl 3-chloro-4-iodobenzoate (CAS No. 874831-02-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-chloro-4-iodobenzoate (CAS No. 874831-02-4) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and reactivity. This compound, characterized by the presence of both chloro and iodine substituents on a benzoate backbone, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure not only facilitates diverse chemical transformations but also enhances its utility in drug development, particularly in the construction of complex heterocyclic scaffolds.
The< strong>Ethyl 3-chloro-4-iodobenzoate molecule exhibits a high degree of functional diversity, making it an invaluable building block for medicinal chemists. The chloro and iodine atoms introduce electrophilic centers that can undergo various reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed transformations. These reactions are fundamental to the synthesis of many modern pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
In recent years, there has been a surge in research focused on developing novel methods for the functionalization of aromatic compounds like< strong>Ethyl 3-chloro-4-iodobenzoate. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and organometallic chemistry, have enabled the efficient construction of complex molecular architectures. For instance, the Suzuki-Miyaura coupling reaction has been widely employed to introduce aryl groups at specific positions on the benzoate ring, leading to the discovery of new drug candidates with enhanced pharmacological properties.
The< strong>CAS No. 874831-02-4 identifier ensures that researchers can reliably access and reference this compound in their studies. Its precise chemical specification is critical for maintaining consistency in experimental protocols and ensuring reproducibility across different laboratories. The compound's stability under various storage conditions also makes it a practical choice for industrial-scale synthesis and large-scale screening programs.
One of the most compelling applications of< strong>Ethyl 3-chloro-4-iodobenzoate lies in its role as a precursor for synthesizing bioactive molecules with therapeutic potential. For example, researchers have utilized this intermediate to develop novel inhibitors targeting enzymes involved in cancer metabolism. The iodine atom provides a handle for further functionalization via halogen-metal exchange reactions, allowing for the introduction of pharmacophores that modulate enzyme activity. Similarly, the chloro group can be displaced by other functional groups through nucleophilic substitution, enabling the creation of diverse chemical libraries for high-throughput screening.
The growing interest in< strong>Ethyl 3-chloro-4-iodobenzoate is also reflected in the increasing number of patents and scientific publications dedicated to its applications. These works highlight its importance as a synthetic tool for constructing complex drug molecules with improved efficacy and reduced side effects. The compound's ability to serve as a bridge between different functional groups makes it particularly valuable in medicinal chemistry, where precision and versatility are paramount.
In conclusion, Ethyl 3-chloro-4-iodobenzoate (CAS No. 874831-02-4) is a highly versatile intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for drug discovery and development. As research continues to advance, the applications of this compound are expected to expand further, contributing to the development of innovative therapies that address unmet medical needs.
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